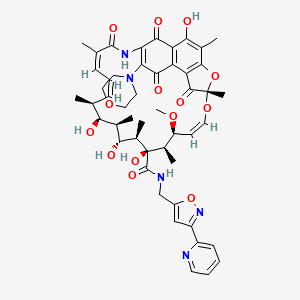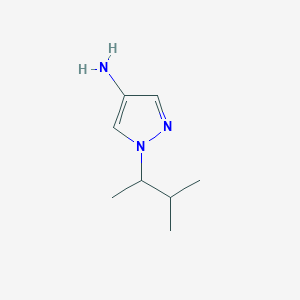![molecular formula C11H16N6O5 B13148755 Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- CAS No. 63739-03-7](/img/structure/B13148755.png)
Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-: is a chemical compound known for its multifaceted applications in various fields, including biomedicine and pharmaceuticals. This compound is characterized by its complex molecular structure, which includes glycine and morpholine groups linked to a triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- typically involves the reaction of glycine derivatives with triazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Analyse Des Réactions Chimiques
Types of Reactions: Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced morpholine compounds.
Applications De Recherche Scientifique
Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- has significant applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical formulations.
Mécanisme D'action
The mechanism of action of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- Glycine, N,N-bis[2-(2,6-dioxo-4-morpholinyl)ethyl]-
- Diethylenetriaminepentaacetic acid anhydride
- Diethylenetriaminepentaacetic dianhydride
Uniqueness: Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- is unique due to its specific triazine and morpholine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63739-03-7 |
|---|---|
Formule moléculaire |
C11H16N6O5 |
Poids moléculaire |
312.28 g/mol |
Nom IUPAC |
2-[[4-(carboxymethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C11H16N6O5/c18-7(19)5-12-9-14-10(13-6-8(20)21)16-11(15-9)17-1-3-22-4-2-17/h1-6H2,(H,18,19)(H,20,21)(H2,12,13,14,15,16) |
Clé InChI |
ORNNLKQXCUZNBW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


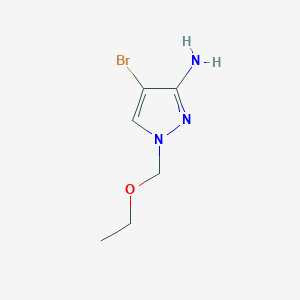

![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
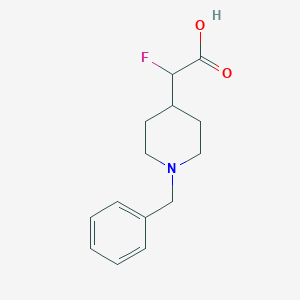
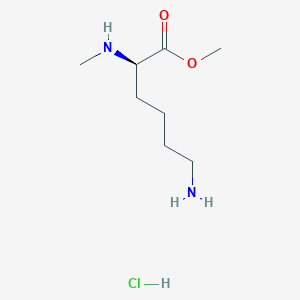

![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)
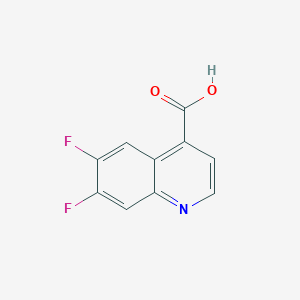
![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)

